molecular formula C9H10BF3O3 B1592966 2-Ethoxy-5-trifluoromethylphenylboronic acid CAS No. 850593-10-1

2-Ethoxy-5-trifluoromethylphenylboronic acid

Cat. No. B1592966
M. Wt: 233.98 g/mol
InChI Key: IOCXELVDHLDNMQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-trifluoromethylphenylboronic acid (2-E5-TFPBA) is a boronic acid derivative that has been widely studied in the field of organic chemistry. It is a versatile reagent that can be used in various synthetic reactions, such as Suzuki-Miyaura coupling reactions, Ullmann reactions, and Heck reactions. In addition to its use in synthetic reactions, 2-E5-TFPBA has also been studied for its potential applications in scientific research, such as in the fields of biochemistry and physiology.

Scientific Research Applications

Catalysis and Chemical Synthesis

2-Ethoxy-5-trifluoromethylphenylboronic acid and its derivatives are pivotal in catalysis, significantly enhancing the efficiency of chemical reactions. For example, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have been identified as highly effective catalysts for dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis. This demonstrates their role in facilitating complex organic transformations, crucial for developing pharmaceuticals and biologically active compounds (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Polymer and Materials Science

In materials science, derivatives of 2-Ethoxy-5-trifluoromethylphenylboronic acid contribute to the development of novel materials. For instance, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment were synthesized using derivatives. These materials demonstrate enhanced surface hydrophilicity and dye rejection capabilities, underlining the role of such boronic acids in advancing membrane technology and water purification processes (Yang Liu et al., 2012).

Fluorescence Quenching Studies

The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid was explored, showcasing their potential in analytical chemistry. These studies provide insights into the mechanisms of fluorescence quenching, which can be applied in sensing technologies and the study of biological systems (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).

Bioorthogonal Chemistry

In bioorthogonal chemistry, the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution from derivatives like 2-formylphenylboronic acid demonstrates the compound's applicability in bioconjugation and drug delivery systems. This chemistry enables coupling reactions under physiologically compatible conditions, highlighting the potential for in vivo applications (Ozlem Dilek et al., 2015).

properties

IUPAC Name

[2-ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(9(11,12)13)5-7(8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCXELVDHLDNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629625
Record name [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-trifluoromethylphenylboronic acid

CAS RN

850593-10-1
Record name [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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